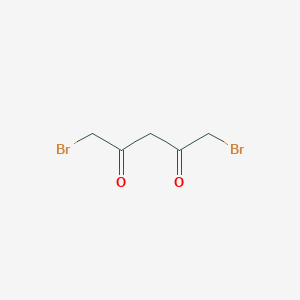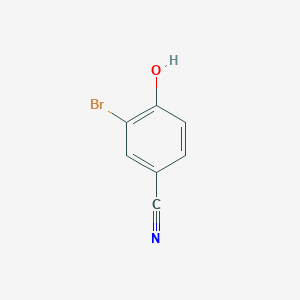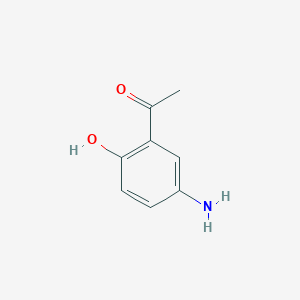
1,5-Dibromopentane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibromopentane-2,4-dione, commonly known as DBD, is a chemical compound that has been widely used in scientific research. It is a highly reactive molecule that is known for its ability to form covalent bonds with various biological molecules, including proteins and nucleic acids. DBD has been used as a reagent for the modification of biomolecules, as well as a tool for the study of biochemical and physiological processes.
Wirkmechanismus
DBD acts as a nucleophile, reacting with electrophilic groups on biomolecules to form covalent bonds. This allows for the targeted modification of specific amino acid residues in proteins, or specific nucleotides in DNA and RNA. The reactivity of DBD can be modulated by changing the reaction conditions, such as pH and temperature, allowing for precise control over the modification process.
Biochemical and Physiological Effects:
The modification of biomolecules with DBD can have a range of effects on their biochemical and physiological properties. For example, the modification of a specific amino acid residue in a protein can alter its activity or stability, while the modification of a specific nucleotide in DNA can affect gene expression. DBD has also been used to create protein conjugates for use in drug delivery and imaging applications.
Vorteile Und Einschränkungen Für Laborexperimente
DBD offers several advantages for use in lab experiments, including its high reactivity and specificity for certain biomolecules. However, its reactivity can also be a limitation, as it can potentially react with unintended targets or cause unwanted modifications. The handling of DBD requires specialized equipment and training, and its use should be carefully controlled to minimize potential hazards.
Zukünftige Richtungen
There are several potential future directions for the use of DBD in scientific research. One area of focus is the development of new methods for the targeted modification of specific biomolecules, such as the use of DBD in combination with other reagents or catalysts. Another area of interest is the application of DBD in the study of disease mechanisms, such as the modification of proteins involved in cancer or neurodegenerative diseases. Overall, the versatility and reactivity of DBD make it a valuable tool for a wide range of scientific applications.
Synthesemethoden
DBD can be synthesized through a variety of methods, including the reaction of pentane-2,4-dione with bromine in the presence of a strong acid catalyst. Other methods involve the use of bromine and sodium hydroxide, or the reaction of pentane-2,4-dione with hydrobromic acid and hydrogen peroxide. The synthesis of DBD requires careful handling, as it is a highly reactive and potentially hazardous compound.
Wissenschaftliche Forschungsanwendungen
DBD has been used extensively in scientific research, particularly in the field of biochemistry. It has been used as a reagent for the modification of proteins and nucleic acids, allowing researchers to study the structure and function of these molecules. DBD has also been used to study the mechanisms of enzyme catalysis, as well as the interactions between proteins and other biomolecules.
Eigenschaften
CAS-Nummer |
68864-57-3 |
|---|---|
Produktname |
1,5-Dibromopentane-2,4-dione |
Molekularformel |
C5H6Br2O2 |
Molekulargewicht |
257.91 g/mol |
IUPAC-Name |
1,5-dibromopentane-2,4-dione |
InChI |
InChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2 |
InChI-Schlüssel |
YEQQPGHXABHYPF-UHFFFAOYSA-N |
SMILES |
C(C(=O)CBr)C(=O)CBr |
Kanonische SMILES |
C(C(=O)CBr)C(=O)CBr |
Synonyme |
1,5-Dibromoacetylacetone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















